molecular formula C20H29NO4 B13617774 (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13617774
M. Wt: 347.4 g/mol
InChI Key: BQNXNKFKDYCUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a tert-butylphenyl group. The stereochemistry of the compound, indicated by the (3S,4R) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Substitution with tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide derivative of tert-butylbenzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of chiral drugs with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is of particular interest.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid stands out due to its specific stereochemistry and the presence of both tert-butoxycarbonyl and tert-butylphenyl groups

Properties

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)

InChI Key

BQNXNKFKDYCUBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.